Cy3B amine (chloride)
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Overview
Description
Cy3B amine (chloride) is a derivative of the cyanine dye family, specifically designed to improve upon the properties of its predecessor, Cy3. This compound is known for its exceptional fluorescent properties, making it a valuable tool in various scientific applications. Cy3B amine (chloride) is characterized by its high fluorescence quantum yield, photostability, and water solubility, which make it suitable for use in fluorescence-based assays and imaging techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3B amine (chloride) involves the preparation of iodo and ethynyl derivatives of the Cy3B dye. These derivatives are then used to produce a diverse range of Cy3B monomers for solid-phase oligonucleotide synthesis . The synthetic route typically includes the following steps:
Preparation of Cy3B Monomers: Cy3B is linked to deoxyribose, the 5-position of thymine, or a hexynyl linker.
Solid-Phase Synthesis: The monomers are incorporated into oligonucleotides internally and at both termini using solid-phase synthesis techniques.
Industrial Production Methods
Industrial production of Cy3B amine (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of phosphoramidite monomers and solid-phase synthesis resins to produce Cy3B-labeled oligonucleotides efficiently .
Chemical Reactions Analysis
Types of Reactions
Cy3B amine (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine functionality of Cy3B amine can react with carboxyl groups to form covalent bonds.
Amide Bond Formation: Post-synthetic labeling of oligonucleotides with Cy3B can be achieved through amide bond formation using N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Common reagents used in the reactions involving Cy3B amine (chloride) include:
N-hydroxysuccinimide (NHS) esters: Used for amide bond formation.
Carboxyl Groups: React with the amine functionality to form covalent bonds.
Major Products Formed
The major products formed from these reactions include Cy3B-labeled oligonucleotides and other biomolecules, which are used in various fluorescence-based applications .
Scientific Research Applications
Cy3B amine (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cy3B amine (chloride) involves its ability to emit fluorescence upon excitation by a suitable light source. The rigid structure of Cy3B prevents photoisomerization, resulting in high fluorescence quantum yield and photostability . The compound can be bioconjugated to various biomolecules, allowing for the visualization and tracking of these molecules in biological samples .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Cy3B Amine (Chloride)
Cy3B amine (chloride) is unique due to its improved photostability and higher fluorescence quantum yield compared to Cy3. The rigid structure of Cy3B minimizes dye-dye and dye-DNA interactions, reducing fluorescence quenching and enhancing its performance in various applications .
Biological Activity
Cy3B amine (chloride), also known as Sulfo-Cy3 amine, is a fluorescent dye widely used in biological research for labeling proteins, nucleic acids, and other biomolecules. Its unique photophysical properties and reactivity make it a valuable tool in various applications, including fluorescence microscopy, flow cytometry, and molecular biology assays. This article provides a comprehensive overview of the biological activity of Cy3B amine, highlighting its synthesis, applications, and biological interactions based on diverse research findings.
Cy3B amine is characterized by its bright orange fluorescence and stability across a pH range of 4 to 10. It is a carbonyl-reactive building block that forms stable amide bonds with carboxylic groups in the presence of coupling agents like EDC or DCC. This reactivity allows for efficient conjugation to proteins and nucleic acids, enhancing their visibility in experimental settings .
Table 1: Key Properties of Cy3B Amine
Property | Value |
---|---|
Fluorescence Color | Orange |
Solubility | Water-soluble |
pH Stability Range | 4 to 10 |
Excitation Wavelength | 532 nm or 555 nm |
2. Photophysical Characteristics
Cy3B amine exhibits high fluorescence quantum yields compared to other cyanine dyes. It is less prone to photo-induced isomerization due to its rigid structure, which enhances fluorescence stability under various conditions. Studies have shown that Cy3B maintains its fluorescence even at elevated temperatures, making it suitable for high-resolution applications .
Fluorescence Quantum Yields Comparison
Dye | Quantum Yield |
---|---|
Cy3 | 0.15 |
Cy5 | 0.28 |
Cy3B | 0.5 |
3.1 Protein Labeling
Cy3B amine is extensively used for labeling proteins due to its strong fluorescence and low background interference compared to other dyes like TAMRA. Conjugates formed with antibodies or peptides allow for effective visualization in immunofluorescence assays .
3.2 Nucleic Acid Labeling
The dye can also be incorporated into oligonucleotides during solid-phase synthesis, enabling the creation of fluorescent probes for DNA and RNA detection. The incorporation of Cy3B into nucleic acids has been optimized through the development of phosphoramidite monomers, facilitating site-specific labeling .
4. Case Studies and Research Findings
Several studies have explored the biological activity and interactions of Cy3B amine in different contexts:
- Membrane Protein Dynamics : Research has indicated that fluorophores like Cy3 can influence the structure and dynamics of labeled membrane proteins. The interaction between the dye and lipid membranes can affect protein behavior, which is crucial for designing experiments involving membrane proteins .
- Sequence-Dependent Fluorescence : The fluorescence intensity of Cy3B-labeled oligonucleotides varies significantly depending on the nucleobase sequence. This property can be exploited in applications such as quantitative PCR or molecular beacon assays where sequence-specific detection is required .
Table 2: Sequence-Dependent Fluorescence Intensity
Sequence Type | Relative Fluorescence Intensity |
---|---|
Purine-rich (dG) | High |
Purine-rich (dA) | Moderate |
Pyrimidine-rich (dC) | Low |
Pyrimidine-rich (dT) | Moderate |
5. Conclusion
Cy3B amine (chloride) stands out as a versatile fluorescent dye with significant biological activity due to its stability, reactivity, and high quantum yield. Its applications in protein and nucleic acid labeling make it an essential tool in molecular biology and biochemistry research. Ongoing studies continue to elucidate its interactions within biological systems, further enhancing our understanding of its utility in various experimental contexts.
Properties
Molecular Formula |
C37H47ClN4O5S |
---|---|
Molecular Weight |
695.3 g/mol |
IUPAC Name |
24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride |
InChI |
InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H |
InChI Key |
GJMKWOGQFVQODW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-] |
Origin of Product |
United States |
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